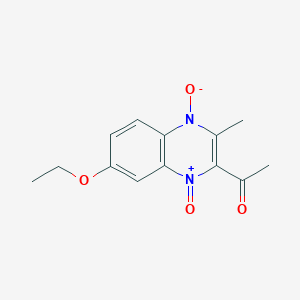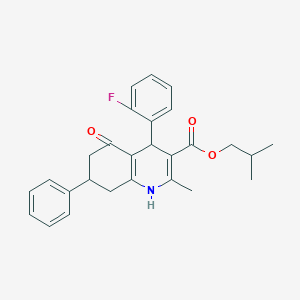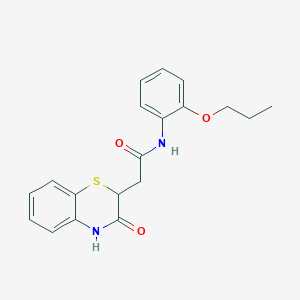
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone, also known as EMDQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. EMDQ belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has also been used as a tool compound for drug discovery, as it can serve as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone also inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer progression.
Biochemical and Physiological Effects
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been found to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In vivo studies have shown that 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone can protect against ischemia-reperfusion injury in the heart and brain, and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone. One area of interest is the development of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone analogs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone in other disease models, such as inflammatory diseases and metabolic disorders. Additionally, the elucidation of the mechanism of action of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone could provide insights into the development of new therapeutic strategies for various diseases.
Synthesemethoden
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride to form the quinoxaline ring. The resulting compound is then oxidized with potassium permanganate to introduce the dioxido group and ethylated to yield 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone.
Eigenschaften
IUPAC Name |
1-(7-ethoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-4-19-10-5-6-11-12(7-10)15(18)13(9(3)16)8(2)14(11)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXUHWRLIPQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C([N+]2=O)C(=O)C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
